

An In-depth Technical Guide to the Synthesis of Thalidomide-O-C11-acid

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| Compound Name: | Thalidomide-O-C11-acid | |
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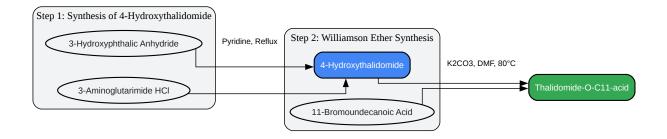
This guide provides a comprehensive overview and detailed protocols for the synthesis of **Thalidomide-O-C11-acid**, a derivative of thalidomide featuring an 11-carbon carboxylic acid linker. Such molecules are of significant interest in the development of targeted therapies, particularly as components of Proteolysis Targeting Chimeras (PROTACs), where the thalidomide moiety serves to recruit the Cereblon (CRBN) E3 ubiquitin ligase to a protein of interest, leading to its degradation.

The synthesis of **Thalidomide-O-C11-acid** is a multi-step process that begins with the preparation of a hydroxylated thalidomide intermediate, followed by its coupling to a long-chain alkyl halide linker. This guide will detail the necessary experimental procedures, present quantitative data in a clear tabular format, and provide visualizations of the synthetic workflow.

Overall Synthesis Pathway

The synthesis of **Thalidomide-O-C11-acid** is accomplished in two primary stages. The first stage involves the synthesis of 4-hydroxythalidomide from 3-hydroxyphthalic anhydride and 3-aminoglutarimide hydrochloride. The second stage is the coupling of 4-hydroxythalidomide with 11-bromoundecanoic acid via a Williamson ether synthesis to yield the final product.





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Caption: Overall synthetic pathway for Thalidomide-O-C11-acid.

Data Presentation

The following tables summarize the quantitative data for each step of the synthesis.

Table 1: Synthesis of 4-Hydroxythalidomide

| Reagent | Molecular Weight (g/mol) | Amount | Molar Equivalents |
|-------------------------------------|-------------------------------|-------------------|-------------------|
| 3-Hydroxyphthalic Anhydride | 164.12 | 1.0 g | 1.0 |
| 3-Aminoglutarimide Hydrochloride | 164.59 | 1.0 g | 1.0 |
| Pyridine | 79.10 | 20 mL | Solvent |
| Product | Molecular Weight (g/mol) | Theoretical Yield | Reported Yield |
| 4-Hydroxythalidomide | 274.23 | 1.67 g | ~60-70% |

Table 2: Synthesis of Thalidomide-O-C11-acid



| Reagent | Molecular Weight (g/mol) | Amount | Molar Equivalents |
|--|-------------------------------|-------------------|-------------------|
| 4-Hydroxythalidomide | 274.23 | 1.0 g | 1.0 |
| 11-Bromoundecanoic Acid | 265.19 | 1.2 g | 1.2 |
| Potassium Carbonate (K ₂ CO ₃) | 138.21 | 1.0 g | 2.0 |
| N,N- Dimethylformamide (DMF) | 73.09 | 20 mL | Solvent |
| Product | Molecular Weight (g/mol) | Theoretical Yield | Expected Yield |
| Thalidomide-O-C11-acid | 458.50 | 1.67 g | High |

Experimental Protocols Step 1: Synthesis of 4-Hydroxythalidomide

This procedure is adapted from established methods for the synthesis of thalidomide analogs.

Materials and Reagents:

- 3-Hydroxyphthalic Anhydride
- 3-Aminoglutarimide Hydrochloride
- Pyridine
- Triethylamine
- Hydrochloric Acid (concentrated)
- Ethyl Acetate



- Water
- Brine (saturated aqueous NaCl solution)
- Anhydrous Sodium Sulfate

Procedure:

- To a solution of 3-aminoglutarimide hydrochloride (1.0 eq.) in pyridine, add triethylamine (2.2 eq.) and 3-hydroxyphthalic anhydride (1.0 eq.).
- Heat the reaction mixture to reflux and stir for 3-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Acidify the aqueous mixture with concentrated HCl to a pH of 2-3.
- Extract the product with ethyl acetate (3 x volumes).
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-hydroxythalidomide.

Step 2: Synthesis of Thalidomide-O-C11-acid via Williamson Ether Synthesis

This protocol outlines the coupling of 4-hydroxythalidomide with an 11-carbon alkyl halide linker.

Materials and Reagents:

- 4-Hydroxythalidomide
- 11-Bromoundecanoic Acid



- Potassium Carbonate (K₂CO₃)
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl Acetate
- Water
- Brine (saturated aqueous NaCl solution)
- Anhydrous Sodium Sulfate
- Silica gel for column chromatography

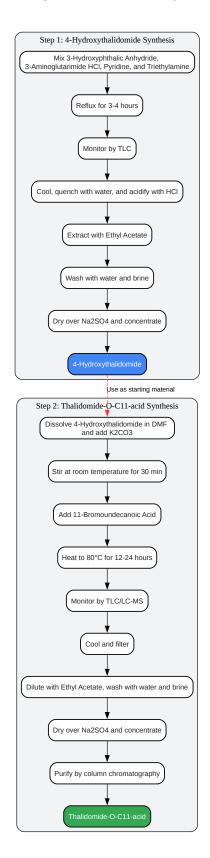
Procedure:

- To a solution of 4-hydroxythalidomide (1.0 eq.) in anhydrous DMF, add potassium carbonate (2.0 eq.).
- Stir the mixture at room temperature for 30 minutes.
- Add a solution of 11-bromoundecanoic acid (1.2 eq.) in anhydrous DMF to the reaction mixture.
- Heat the reaction mixture to 80°C and stir for 12-24 hours.
- Monitor the reaction progress by TLC or LC-MS.
- After completion, cool the reaction to room temperature and filter off the inorganic salts.
- Dilute the filtrate with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford Thalidomide-O-C11-acid.



Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures.





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Caption: Detailed experimental workflow for the synthesis of Thalidomide-O-C11-acid.

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